molecular formula C24H22N4O3 B11205321 7-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11205321
M. Wt: 414.5 g/mol
InChI Key: LGGNIWVVOLBJNZ-UHFFFAOYSA-N
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Description

7-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazolopyrimidine core, and a phenylbutanamide side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(2H-1,3-Benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-16(7-8-17-5-3-2-4-6-17)27-24(29)19-14-26-28-20(11-12-25-23(19)28)18-9-10-21-22(13-18)31-15-30-21/h2-6,9-14,16H,7-8,15H2,1H3,(H,27,29)

InChI Key

LGGNIWVVOLBJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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